5'-O-(Triphenylmethyl)adenosine
Description
Significance of Nucleoside Chemistry in Contemporary Research
Nucleoside chemistry, the field dedicated to the study and manipulation of the building blocks of DNA and RNA, is of paramount importance in modern scientific research. Modified nucleosides, which are variants of the naturally occurring adenosine (B11128), guanosine (B1672433), cytidine, thymidine, and uridine (B1682114), are powerful tools for a myriad of applications. bldpharm.comnih.gov They can be used to probe the intricate mechanisms of cellular processes, such as DNA replication and repair, and to understand the structure and function of nucleic acids. bldpharm.comfrontiersin.org
In the realm of medicine, nucleoside analogues have been instrumental in the development of antiviral and anticancer therapies. bldpharm.com By mimicking natural nucleosides, these modified versions can be incorporated into the DNA or RNA of viruses or cancer cells, thereby inhibiting their replication and growth. bldpharm.com Furthermore, the burgeoning field of nucleic acid-based therapeutics, including antisense oligonucleotides and mRNA vaccines, relies heavily on the use of chemically modified nucleosides to enhance stability, improve cellular uptake, and modulate biological activity. wikipedia.orgnih.gov The replacement of uridine with modified nucleosides like pseudouridine (B1679824) or N1-methyl-pseudouridine in synthetic mRNA, for instance, has been a critical advancement in developing mRNA vaccines by reducing the innate immune response. wikipedia.org
Overview of Protecting Group Strategies in Organic Synthesis
The chemical synthesis of complex molecules like oligonucleotides is a stepwise process that requires a high degree of precision and control. A key strategy employed in this endeavor is the use of protecting groups. springernature.com These are chemical moieties that are temporarily attached to a reactive functional group within a molecule to prevent it from participating in a chemical reaction. wikipedia.orgumich.edu Once the desired transformation is complete, the protecting group can be selectively removed to restore the original functionality.
Historical Context of Trityl Protecting Groups in Nucleoside Chemistry
The triphenylmethyl group, commonly known as the trityl (Tr) group, has a long and significant history in organic chemistry, dating back to the discovery of the triphenylmethyl radical by Moses Gomberg in 1900. wikipedia.org Its application as a protecting group for primary alcohols, including the 5'-hydroxyl group of nucleosides, became a pivotal development in nucleoside chemistry.
The bulky and hydrophobic nature of the trityl group makes it an effective shield for the 5'-hydroxyl group, preventing unwanted side reactions during chemical synthesis. ontosight.ai A significant advantage of the trityl group is its acid lability; it can be easily removed under mild acidic conditions, leaving the rest of the oligonucleotide chain intact. umich.eduontosight.ai This feature is particularly valuable in solid-phase oligonucleotide synthesis, where the growing chain is attached to a solid support. atdbio.com The release of the brightly colored trityl cation upon deprotection also provides a convenient method for monitoring the efficiency of each coupling step. Over the years, derivatives of the trityl group, such as the 4,4'-dimethoxytrityl (DMT) group, have been developed to fine-tune the lability and improve the monitoring of the synthesis. atdbio.com The introduction and refinement of trityl-based protecting groups have been instrumental in the automation and widespread application of oligonucleotide synthesis. wikipedia.org
Chemical Profile of 5'-O-(Triphenylmethyl)adenosine
5'-O-(Triphenylmethyl)adenosine is a chemically modified nucleoside that plays a crucial role as a building block in the synthesis of oligonucleotides. It is a derivative of adenosine where the primary hydroxyl group at the 5' position of the ribose sugar is protected by a triphenylmethyl (trityl) group. ontosight.ai
Chemical Structure and Properties
The key structural feature of 5'-O-(Triphenylmethyl)adenosine is the bulky trityl group attached to the 5'-hydroxyl of the adenosine molecule. This large, non-polar group confers several important properties to the molecule. Chemically, the trityl group is stable to a wide range of reaction conditions used in oligonucleotide synthesis but can be selectively removed under mild acidic conditions. ontosight.ai This differential stability is a cornerstone of its utility as a protecting group.
| Property | Value |
|---|---|
| Chemical Formula | C29H27N5O4 |
| Molecular Weight | 509.56 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents like chloroform, dichloromethane, and pyridine |
| Melting Point | Approximately 198-202 °C |
Note: The physical properties can vary slightly depending on the supplier and purity.
Synthesis and Purification
The synthesis of 5'-O-(Triphenylmethyl)adenosine is typically achieved by reacting adenosine with triphenylmethyl chloride (trityl chloride) in the presence of a base, such as pyridine. wikipedia.org The reaction selectively targets the primary 5'-hydroxyl group due to its higher reactivity compared to the secondary hydroxyl groups at the 2' and 3' positions of the ribose sugar.
Following the reaction, purification is essential to remove unreacted starting materials and byproducts. A common method for purification is silica (B1680970) gel column chromatography. The difference in polarity between the desired product and the starting adenosine allows for effective separation. The purified 5'-O-(Triphenylmethyl)adenosine is then typically characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Applications in Oligonucleotide Synthesis
The primary and most significant application of 5'-O-(Triphenylmethyl)adenosine is in the chemical synthesis of DNA and RNA oligonucleotides. ontosight.ai Oligonucleotides are short, single-stranded nucleic acid polymers that have a wide range of applications in research, diagnostics, and therapeutics. wikipedia.org
Role as a Protected Building Block
In the context of automated solid-phase oligonucleotide synthesis, 5'-O-(Triphenylmethyl)adenosine serves as a protected monomeric unit. The synthesis of an oligonucleotide occurs in a stepwise manner, with individual nucleoside units being added one by one to a growing chain that is attached to a solid support. atdbio.com
The synthesis cycle involves four main steps:
This cycle is repeated until the desired oligonucleotide sequence is assembled. The trityl group on the 5'-O-(Triphenylmethyl)adenosine protects the 5'-hydroxyl group, ensuring that the coupling reaction occurs specifically at the 3'-position of the incoming nucleoside. ontosight.ai
Advantages in Solid-Phase Synthesis
The use of 5'-O-(Triphenylmethyl)adenosine and its derivatives offers several key advantages in solid-phase oligonucleotide synthesis:
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(trityloxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O4/c30-26-23-27(32-17-31-26)34(18-33-23)28-25(36)24(35)22(38-28)16-37-29(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,22,24-25,28,35-36H,16H2,(H2,30,31,32)/t22-,24-,25-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCBMOADKGIZCV-ZYWWQZICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18048-85-6 | |
| Record name | 5′-O-(Triphenylmethyl)adenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18048-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-O-(Triphenylmethyl)adenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018048856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-O-(triphenylmethyl)adenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.131 | |
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Synthesis and Chemical Characterization of 5 O Triphenylmethyl Adenosine
Methodologies for Regioselective 5'-Hydroxyl Protection of Adenosine (B11128)
The regioselective protection of the 5'-hydroxyl group of adenosine is a fundamental step in the synthesis of many adenosine derivatives. nih.gov This selectivity is critical due to the presence of other reactive hydroxyl groups at the 2' and 3' positions of the ribose moiety.
Direct Triphenylmethylation Approaches
Direct triphenylmethylation is a common method for the synthesis of 5'-O-(Triphenylmethyl)adenosine. This approach involves the reaction of adenosine with triphenylmethyl chloride (trityl chloride) in the presence of a suitable base. The primary 5'-hydroxyl group is sterically more accessible and kinetically favored to react with the bulky trityl chloride compared to the secondary 2'- and 3'-hydroxyl groups.
Pyridine is often used as both the solvent and the base in this reaction. The reaction proceeds by the nucleophilic attack of the 5'-hydroxyl group on the carbocation generated from trityl chloride. The basic conditions neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the desired product.
A typical procedure involves dissolving adenosine in anhydrous pyridine, followed by the addition of trityl chloride. The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation and purified by recrystallization or chromatography.
Stepwise Protection Strategies
In some instances, particularly when other reactive functional groups are present in the adenosine molecule, a stepwise protection strategy may be employed. This involves the protection of the 2'- and 3'-hydroxyl groups prior to the triphenylmethylation of the 5'-hydroxyl group.
One common approach is to first form a 2',3'-O-isopropylidene derivative of adenosine. This is achieved by reacting adenosine with acetone (B3395972) in the presence of an acid catalyst. The resulting 2',3'-O-isopropylideneadenosine has only the 5'-hydroxyl group available for reaction. This intermediate is then treated with trityl chloride in the presence of a base to yield 5'-O-triphenylmethyl-2',3'-O-isopropylideneadenosine. Finally, the isopropylidene group is removed under acidic conditions to afford 5'-O-(Triphenylmethyl)adenosine. While this method involves more steps, it can provide higher regioselectivity and is useful for the synthesis of complex adenosine analogs.
Chemical Transformation Pathways to 5'-O-(Triphenylmethyl)adenosine
The primary chemical transformation pathway to 5'-O-(Triphenylmethyl)adenosine involves the direct reaction of adenosine with triphenylmethyl chloride. The mechanism of this SN1 reaction proceeds as follows:
Formation of the Trityl Cation: In the presence of a polar solvent like pyridine, triphenylmethyl chloride can dissociate to form a stable triphenylmethyl carbocation (trityl cation) and a chloride anion. The stability of the trityl cation is due to the extensive resonance delocalization of the positive charge over the three phenyl rings.
Nucleophilic Attack: The primary 5'-hydroxyl group of adenosine acts as a nucleophile and attacks the electrophilic trityl cation.
Deprotonation: The resulting oxonium ion is then deprotonated by the base (e.g., pyridine) to yield the final product, 5'-O-(Triphenylmethyl)adenosine, and pyridinium (B92312) hydrochloride.
The reaction is generally carried out under anhydrous conditions to prevent the hydrolysis of trityl chloride.
Optimization of Synthetic Yields and Purity for Research Applications
For research applications, obtaining high yields and purity of 5'-O-(Triphenylmethyl)adenosine is crucial. Several factors can be optimized to achieve this:
Reagent Purity: The purity of the starting materials, particularly adenosine and triphenylmethyl chloride, is critical. Impurities can lead to side reactions and lower yields.
Solvent: The choice of solvent is important. Pyridine is commonly used, but other aprotic polar solvents like dimethylformamide (DMF) can also be employed, often in the presence of a non-nucleophilic base such as triethylamine.
Reaction Temperature and Time: The reaction is typically performed at room temperature, but gentle heating can sometimes increase the reaction rate. The reaction time needs to be optimized to ensure complete conversion without significant degradation of the product.
Stoichiometry: The molar ratio of the reactants can be adjusted. A slight excess of trityl chloride is often used to ensure complete consumption of the adenosine.
Purification Method: The purification of the final product is essential to remove unreacted starting materials and by-products. Recrystallization from a suitable solvent system, such as ethanol-water or chloroform-hexane, is a common method. For higher purity, column chromatography on silica (B1680970) gel is often employed.
Table 1: Example of Reaction Conditions for the Synthesis of 5'-O-(Triphenylmethyl)adenosine
| Parameter | Condition |
| Reactants | Adenosine, Triphenylmethyl chloride |
| Solvent | Anhydrous Pyridine |
| Base | Pyridine |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Purification | Recrystallization/Column Chromatography |
Spectroscopic and Chromatographic Methods for Synthetic Verification
A combination of spectroscopic and chromatographic techniques is used to confirm the identity and purity of the synthesized 5'-O-(Triphenylmethyl)adenosine.
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and to assess the purity of the product. The product, being more nonpolar than adenosine due to the bulky trityl group, will have a higher Rf value.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound with high accuracy. google.com A reversed-phase column is typically used, and the retention time of the product can be compared to that of a known standard.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming the addition of the trityl group to the adenosine molecule. elsevierpure.com The expected molecular weight of 5'-O-(Triphenylmethyl)adenosine is 509.56 g/mol . guidechem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for structural elucidation.
In the 1H NMR spectrum, the appearance of signals in the aromatic region (typically between 7.2 and 7.5 ppm) corresponding to the protons of the three phenyl rings of the trityl group is a key indicator of successful synthesis. The signals for the ribose protons will also show a characteristic shift upon tritylation of the 5'-hydroxyl group.
The 13C NMR spectrum will show additional signals in the aromatic region corresponding to the carbons of the trityl group. The signal for the C5' carbon of the ribose will also be shifted.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. rsc.orgnih.gov The spectrum will show characteristic absorption bands for the N-H and O-H stretching vibrations of the purine (B94841) and ribose moieties, as well as the C-H and C=C stretching vibrations of the aromatic rings of the trityl group.
Table 2: Key Spectroscopic Data for 5'-O-(Triphenylmethyl)adenosine
| Technique | Key Feature |
| 1H NMR | Signals in the aromatic region (δ 7.2-7.5 ppm) for the trityl group protons. |
| 13C NMR | Signals in the aromatic region for the trityl group carbons and a shift in the C5' signal. |
| Mass Spec (ESI-MS) | [M+H]+ peak at m/z 510.2 |
| IR (KBr, cm-1) | ~3300-3100 (N-H, O-H), ~3060 (aromatic C-H), ~1650 (C=N, C=C) |
The Triphenylmethyl Moiety As a 5 Hydroxyl Protecting Group in Nucleoside Chemistry
Fundamental Principles of Trityl-Based Protection in Nucleosides
The protection of the 5'-hydroxyl group is a critical initial step in oligonucleotide synthesis to prevent its unwanted participation in subsequent reactions. nih.gov The trityl group, a bulky triphenylmethyl moiety, is exceptionally well-suited for this purpose due to several key principles.
The primary hydroxyl group at the 5' position of a nucleoside is the most sterically accessible and generally the most reactive of the hydroxyl groups. umich.edu This inherent reactivity allows for the regioselective introduction of the trityl group at the 5'-position. umich.edu The reaction typically involves treating the nucleoside with trityl chloride in the presence of a base like pyridine, which serves to neutralize the hydrochloric acid byproduct. total-synthesis.com The large size of the trityl group sterically hinders its reaction with the more sterically congested secondary hydroxyl groups at the 2' and 3' positions, thus ensuring high selectivity for the 5'-hydroxyl. umich.edutotal-synthesis.com
The protection mechanism proceeds via an SN1-type reaction, involving the formation of a stable trityl cation intermediate. total-synthesis.comgoogle.com This carbocation is then attacked by the nucleophilic 5'-hydroxyl group of the nucleoside. The stability of the trityl cation is a crucial factor, and it can be further enhanced by the introduction of electron-donating groups, such as methoxy (B1213986) groups, on the phenyl rings. total-synthesis.com This leads to derivatives like the monomethoxytrityl (MMT) and dimethoxytrityl (DMT) groups, which are even more reactive and can be introduced under milder conditions. umich.edu
Once installed, the 5'-O-trityl group imparts a significant hydrophobic character to the otherwise polar nucleoside. This property is highly advantageous for purification, as the tritylated nucleoside can be easily separated from non-tritylated starting materials and byproducts using chromatographic techniques.
Comparative Analysis with Related 5'-Protecting Groups
The trityl group is part of a broader family of acid-labile protecting groups used in nucleoside chemistry. A comparative analysis with its derivatives and other classes of protecting groups highlights its specific advantages and limitations.
Reactivity and Cleavage Kinetics in Organic Media
The reactivity of trityl groups and their cleavage kinetics are finely tunable by modifying the substitution pattern on the phenyl rings. The parent trityl (Tr) group is relatively stable and requires moderately strong acidic conditions for its removal. tubitak.gov.tr The introduction of electron-donating p-methoxy groups significantly increases the rate of both the protection reaction and the subsequent acid-catalyzed deprotection. total-synthesis.com
For instance, the dimethoxytrityl (DMT) group, widely used in automated solid-phase oligonucleotide synthesis, is cleaved much more readily than the monomethoxytrityl (MMT) group, which in turn is more labile than the unsubstituted trityl group. umich.edutotal-synthesis.com Studies have shown that a single p-methoxy group can increase the rate of deprotection by a factor of ten compared to the standard trityl group. total-synthesis.com The di- and trimethoxytrityl groups are cleaved even faster. total-synthesis.com This allows for a graded deprotection strategy where different trityl derivatives can be selectively removed in the presence of each other.
In comparison to other 5'-protecting groups like silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), the trityl group is generally more acid-labile. fiveable.me This differential stability is a cornerstone of orthogonal protection strategies.
| Protecting Group | Relative Deprotection Rate | Typical Deprotection Conditions |
|---|---|---|
| Trityl (Tr) | 1 | 80% Acetic Acid, 48h |
| Monomethoxytrityl (MMT) | 10 | 80% Acetic Acid, 2h |
| Dimethoxytrityl (DMT) | ~100 | Dichloroacetic acid in CH2Cl2, minutes |
Orthogonality to Other Protecting Groups in Multi-Step Synthesis
Orthogonality is a critical concept in complex chemical syntheses, referring to the ability to remove one protecting group in the presence of others without affecting them. bham.ac.uk The trityl group and its derivatives are key players in orthogonal protection strategies in nucleoside and oligonucleotide synthesis. mdpi.com
The acid lability of the trityl group makes it orthogonal to base-labile protecting groups commonly used for the protection of the exocyclic amino functions of the nucleobases (e.g., benzoyl, isobutyryl) and the phosphate (B84403) groups (e.g., cyanoethyl). wikipedia.org It is also orthogonal to fluoride-labile silyl protecting groups used for the protection of the 2'-hydroxyl group in RNA synthesis (e.g., TBDMS). researchgate.net This orthogonality allows for the selective deprotection of the 5'-hydroxyl group at each step of oligonucleotide chain elongation without disturbing other protected functionalities. umich.edu For instance, in solid-phase synthesis, the DMT group is removed at the beginning of each coupling cycle with a mild acid, while the base-labile groups remain intact until the final deprotection step. wikipedia.org
Mechanisms and Conditions for Selective Deprotection of the 5'-O-(Triphenylmethyl) Group
Acid-Labile Deprotection Methodologies
The cleavage of the 5'-O-trityl ether bond is most commonly achieved under acidic conditions. fiveable.me The mechanism involves the protonation of the ether oxygen, which weakens the C-O bond and facilitates its cleavage to form the free 5'-hydroxyl group and the highly stable trityl carbocation. total-synthesis.com The stability of this carbocation is the driving force for the reaction.
A variety of acids can be employed for detritylation, with the choice depending on the lability of the specific trityl derivative and the presence of other acid-sensitive groups in the molecule. Common reagents include:
Trifluoroacetic acid (TFA): A strong acid that rapidly cleaves most trityl ethers. total-synthesis.com
Dichloroacetic acid (DCA) and Trichloroacetic acid (TCA): Commonly used in automated DNA synthesis for the removal of the DMT group. nih.gov
Formic acid and Acetic acid: Milder acids that can be used for the selective deprotection of more labile trityl derivatives in the presence of more stable ones. total-synthesis.com
Lewis acids: Reagents like zinc bromide (ZnBr₂) can also effect detritylation, often with enhanced selectivity. acs.org The proposed mechanism involves chelation of the Lewis acid to the sugar ring, facilitating the departure of the trityl group.
In some cases, phase-transfer catalysis can be used to deliver an acid like HCl into a nonpolar organic phase, leading to efficient detritylation at ambient temperature. phasetransfercatalysis.com
Considerations for Chemical Stability During Deprotection
While acid-catalyzed deprotection is highly effective, it is not without potential complications. The primary concern is the potential for depurination, the acid-catalyzed cleavage of the N-glycosidic bond, particularly at adenosine (B11128) and guanosine (B1672433) residues. umich.edu This side reaction becomes more significant with prolonged exposure to strong acids and can lead to chain cleavage and the formation of truncated or modified oligonucleotides.
To mitigate depurination, several strategies are employed:
Use of milder acids and shorter reaction times: The conditions are carefully optimized to ensure complete detritylation while minimizing acid exposure.
Use of scavengers: Nucleophilic scavengers can be added to the deprotection mixture to trap the reactive trityl cation and prevent it from participating in undesired side reactions. total-synthesis.com
Careful control of reaction temperature: Detritylation is often carried out at or below room temperature to minimize side reactions. nih.gov
Applications of 5 O Triphenylmethyl Adenosine Derivatives in Oligonucleotide Synthesis
Role of 5'-O-(Triphenylmethyl)adenosine Derivatives as Monomeric Building Blocks
5'-O-(Triphenylmethyl)adenosine and its analogues, most notably 5'-O-(4,4'-dimethoxytrityl)adenosine (5'-O-DMT-adenosine), are fundamental monomeric building blocks in the chemical synthesis of oligonucleotides. The primary function of the bulky trityl or DMT group is to protect the 5'-hydroxyl group of the adenosine (B11128) ribose or deoxyribose sugar. sigmaaldrich.com This protection is crucial to ensure that during the coupling reaction, the incoming nucleoside phosphoramidite (B1245037) reacts specifically with the free 5'-hydroxyl of the growing oligonucleotide chain attached to a solid support, proceeding in the 3' to 5' direction. sigmaaldrich.comatdbio.com
The acid-labile nature of the trityl and DMT groups is another key feature. glenresearch.com After each successful coupling step, the 5'-protecting group is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. sigmaaldrich.comharvard.edu This deprotection step regenerates a free 5'-hydroxyl group on the newly added nucleotide, making it available for the next coupling cycle. The cleaved DMT cation has a characteristic orange color and strong absorbance at 495 nm, which is widely used to monitor the coupling efficiency of each step in real-time during automated synthesis. sigmaaldrich.comdanaher.com
Furthermore, the exocyclic amino group (N6) of the adenine (B156593) base must also be protected to prevent side reactions during synthesis. The most common protecting group for adenosine is a benzoyl (Bz) group, leading to the use of N6-benzoyl-5'-O-DMT-adenosine derivatives.
Integration into Automated Solid-Phase Oligonucleotide Synthesis
The development of automated solid-phase synthesis has revolutionized the production of oligonucleotides, making it a rapid and reliable process. danaher.com In this methodology, the growing oligonucleotide chain is covalently attached to a solid support, typically controlled pore glass (CPG) or polystyrene, and reagents are delivered in a stepwise manner by an automated synthesizer. sigmaaldrich.comharvard.edu 5'-O-(Triphenylmethyl)adenosine derivatives are central to this automated process.
The synthesis cycle consists of four main steps:
Deprotection (Detritylation): Removal of the 5'-DMT group from the support-bound nucleoside or oligonucleotide with acid to expose the 5'-hydroxyl group. sigmaaldrich.com
Coupling: Reaction of the free 5'-hydroxyl group with the incoming nucleoside phosphoramidite, activated by a catalyst like tetrazole or its derivatives. sigmaaldrich.comnih.gov
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (sequences missing a nucleotide). atdbio.com
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution. sigmaaldrich.com
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Phosphoramidite Chemistry Utilizing 5'-O-(Triphenylmethyl)adenosine Derivatives
Phosphoramidite chemistry is the gold standard for automated solid-phase oligonucleotide synthesis due to its high coupling efficiencies and rapid reaction kinetics. sigmaaldrich.comindexcopernicus.com The key reagents in this method are nucleoside phosphoramidites, which are derivatives of natural nucleosides. For the incorporation of adenosine, N6-benzoyl-5'-O-DMT-2'-deoxyadenosine-3'-[(2-cyanoethyl)-N,N-diisopropyl]phosphoramidite is a commonly used building block for DNA synthesis.
The high coupling efficiency, often exceeding 99%, is a hallmark of phosphoramidite chemistry. However, the bulky N6-benzoyl group on adenosine can introduce some steric hindrance, which may slightly reduce coupling efficiency compared to other nucleosides. To counteract this, optimized synthesis protocols may employ longer coupling times or higher concentrations of the activator.
| Parameter | Typical Value/Condition | Reference |
| Monomer | N6-benzoyl-5'-O-DMT-adenosine-3'-CE-phosphoramidite | |
| Activator | 1H-Tetrazole, 5-ethylthio-1H-tetrazole, DCI | umich.eduresearchgate.net |
| Coupling Efficiency | >99% (optimized) | |
| Detritylation Agent | Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane | sigmaaldrich.com |
H-Phosphonate Chemistry and Related Methodologies
An alternative to phosphoramidite chemistry is the H-phosphonate method. researchgate.net In this approach, 5'-O-DMT-nucleoside-3'-H-phosphonates are used as the monomeric units. The coupling of the H-phosphonate monomer to the free 5'-hydroxyl of the growing chain is activated by a condensing agent such as pivaloyl chloride or adamantoyl chloride. nih.gov
A key difference from the phosphoramidite method is that the resulting H-phosphonate diester linkages are stable to the conditions of the synthesis cycle, meaning oxidation can be performed in a single step at the end of the entire chain assembly. researchgate.net This feature allows for the convenient synthesis of various backbone-modified oligonucleotides, such as phosphorothioates, by using a sulfurizing agent instead of an oxidizing agent in the final step.
While generally robust, the H-phosphonate method may exhibit slightly lower coupling efficiencies compared to the phosphoramidite approach.
Synthesis of Oligodeoxyribonucleotides Featuring Adenosine Units
The synthesis of oligodeoxyribonucleotides (DNA) containing adenosine is routinely performed using automated solid-phase synthesis with N6-benzoyl-5'-O-DMT-2'-deoxyadenosine-3'-phosphoramidite. csic.es The absence of a 2'-hydroxyl group in deoxyribonucleosides simplifies the synthesis as no protection is needed at this position. The standard phosphoramidite synthesis cycle is highly efficient for DNA production.
After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups (the N6-benzoyl on adenine, the cyanoethyl groups on the phosphate backbone, and any other base-protecting groups) are removed, typically by treatment with concentrated ammonium (B1175870) hydroxide. harvard.edu If the synthesis was performed "trityl-on," the final 5'-DMT group is retained for purification by reversed-phase high-performance liquid chromatography (RP-HPLC), after which it is removed with acid. phenomenex.com
Synthesis of Oligoribonucleotides Incorporating Adenosine Units
The synthesis of oligoribonucleotides (RNA) is more complex than DNA synthesis due to the presence of the reactive 2'-hydroxyl group on the ribose sugar. atdbio.com This hydroxyl group must be protected throughout the synthesis to prevent side reactions and chain cleavage.
Specialized Oligonucleotide Architectures
The 5'-O-(Triphenylmethyl)adenosine scaffold, particularly in its 4,4'-dimethoxytrityl (DMT) protected form, is fundamental to the solid-phase synthesis of oligonucleotides. Its role extends beyond the assembly of linear sequences to the creation of complex, specialized oligonucleotide architectures. These structures, including branched and backbone-modified oligonucleotides, are synthesized using derivatives of 5'-O-Trityl-adenosine, which are engineered to introduce specific structural features during automated synthesis.
Branched Oligonucleotides Synthesis
Branched oligonucleotides are structures that contain a branch point from which two or more oligonucleotide chains extend. These architectures are found in nature as 'lariat structures' during the splicing of pre-mRNA and have been developed synthetically for applications such as signal amplification in diagnostics. biosyn.comnih.gov The creation of these synthetic branched molecules relies on specialized phosphoramidite monomers that possess more than two reactive sites for chain elongation.
A key strategy for inducing branching at a specific residue involves using a nucleoside phosphoramidite synthon where the sugar has two free hydroxyl groups available for phosphitylation, in addition to the standard 5'-hydroxyl protection. For creating a branch at an adenosine residue, a derivative like N⁶-benzoyl-5′-O-(4,4′-dimethoxytrityl)adenosine is used as the starting material. umich.edu This compound is then converted into a bis-phosphoramidite by reacting both the 2' and 3' hydroxyl groups of the ribose sugar with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. umich.edu
The resulting molecule, N⁶-benzoyl-5′-O-(4,4′-dimethoxytrityl)adenosine-2′,3′-bis-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite), serves as the branching monomer. umich.edu During solid-phase synthesis, this adenosine synthon is coupled to the growing oligonucleotide chain via its 5'-DMT group in the standard manner. After deprotection of the DMT group, the two phosphoramidite groups at the 2' and 3' positions allow for the simultaneous growth of two separate oligonucleotide chains from the adenosine branch point, leading to a symmetrical, fork-like structure. biosyn.comumich.edu This divergent synthesis approach enables the construction of comb-like branched DNA (bDNA) molecules that can contain numerous secondary sequences attached to a primary oligonucleotide, significantly amplifying signal in hybridization assays. nih.govnih.gov
Table 1: Key Adenosine Monomer for Branched Oligonucleotide Synthesis
| Compound Name | Abbreviation | Role in Synthesis | Reference |
|---|---|---|---|
| N⁶-benzoyl-5′-O-(4,4′-dimethoxytrityl)adenosine-2′,3′-bis-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite) | BIS-A | Adenosine branching phosphoramidite synthon for creating symmetrical, branched DNA and RNA. | umich.edu |
Modified Backbone Oligonucleotides Synthesis
The standard phosphodiester backbone of natural nucleic acids can be synthetically altered to enhance properties such as nuclease resistance, binding affinity, and cellular uptake. 5'-O-(Triphenylmethyl)adenosine and its derivatives are crucial starting points for the monomers used in the synthesis of these backbone-modified oligonucleotides. The trityl (or DMT) group serves as the essential acid-labile 5'-hydroxyl protecting group, allowing for the iterative, controlled addition of modified monomers onto a solid support using phosphoramidite chemistry. yale.edumdpi.com
One of the most significant backbone modifications is the phosphorodiamidate morpholino oligonucleotide (PMO). PMOs feature a neutral backbone composed of morpholino rings linked by phosphorodiamidate groups instead of the negatively charged sugar-phosphate backbone of DNA or RNA. researchgate.net The synthesis of PMOs can be adapted to standard phosphoramidite chemistry, which is a significant advantage. mdpi.com The process involves the synthesis of morpholino monomer synthons for each nucleobase. For adenosine, this begins with a protected ribonucleoside which is converted to a morpholino derivative. A key step is the introduction of the 5'-dimethoxytrityl group onto the morpholino subunit. This tritylated morpholino monomer is then phosphitylated to create the phosphorodiamidite building block necessary for automated synthesis. mdpi.comgoogle.com This approach allows PMOs to be synthesized in the conventional 3' to 5' direction, making it possible to create PMO-DNA chimeras on standard DNA synthesizers. mdpi.com
Other important backbone modifications include phosphorothioates and phosphoramidates. glenresearch.commdpi.com Phosphorothioates, where a non-bridging oxygen in the phosphate linkage is replaced by sulfur, are widely used to confer nuclease resistance. mdpi.com Their synthesis via the phosphoramidite method involves a sulfurization step after the coupling of each 5'-DMT protected nucleoside phosphoramidite. Similarly, phosphoramidate (B1195095) linkages can be formed from H-phosphonate intermediates, a process compatible with 5'-DMT chemistry. glenresearch.com In all these cases, the 5'-O-trityl group on the adenosine (and other) monomers is indispensable for the sequential, controlled assembly of the modified backbone. glenresearch.commdpi.com
Table 2: Example of a Monomer for Modified Backbone Synthesis
| Compound Name | Oligonucleotide Type | Role of Trityl Derivative | Reference |
|---|---|---|---|
| 5'-dimethoxytrityl-N-protected-morpholino-adenosine-3'-phosphorodiamidite | Phosphorodiamidate Morpholino Oligonucleotide (PMO) | Serves as the building block for incorporating an adenosine morpholino unit with a modified backbone. The 5'-DMT group enables stepwise solid-phase synthesis. | mdpi.comgoogle.com |
Chemical Derivatization and Functionalization of 5 O Triphenylmethyl Adenosine
Modifications at the Purine (B94841) Base Moiety
The adenine (B156593) base of 5'-O-(Triphenylmethyl)adenosine offers several sites for functionalization, with the N6-amino group being the most common target for derivatization.
The N6-position of the adenine ring is frequently modified to produce a variety of analogs with diverse biological activities. Common strategies include N6-acylation and N6-alkylation.
N6-Acylation: The amino group at the N6 position can be readily acylated to form amides. This is often a preliminary step for further modifications or to modulate the electronic properties of the purine ring. For instance, N6-acetyl-2′,3′,5′-tri-O-acetyladenosine can be selectively N6-alkylated under Mitsunobu reaction conditions or with alkyl halides promoted by a base. mdpi.com This approach allows for the introduction of a wide range of substituents.
N6-Alkylation: Direct alkylation at the N6-position is a powerful method to generate a library of N6-substituted adenosine (B11128) derivatives. This can be achieved by reacting 5'-O-trityl-adenosine with a suitable alkyl halide. A traditional method involves the reaction of 2′,3′,5′-tri-O-acetyl-6-chloropurine riboside with various amines to introduce the desired N6-substituent, followed by deacetylation. mdpi.com For example, N6-benzyl-5′-O-trityl adenosine has been synthesized and shown to possess antiviral activity against the Tick-borne encephalitis virus (TBEV). nih.gov
| Starting Material | Reagents and Conditions | Product | Application | Reference |
| 2′,3′,5′-tri-O-isobutyroyl-6-chloropurineriboside | RNH2, DIPEA, MeCN, 70 °C; then MeNH2/EtOH | N6-Alkyladenosines | Antiviral agents | mdpi.com |
| 5'-O-trityl adenosine | Benzyl bromide, base | N6-benzyl-5′-O-trityl adenosine | Antiviral research | nih.gov |
| O6-(benzotriazol-1-yl)-2-amino-2′,3′-O-isopropylideneinosine-5′-N-methylcarboxamide | Various amines | N6-substituted 2-aminoadenosine-5′-N-methylcarboxamides | A3 adenosine receptor agonists | rsc.org |
The selective functionalization of 5'-O-(Triphenylmethyl)adenosine is crucial for the development of chemical probes, such as fluorescently labeled nucleosides, to study biological processes. By introducing a fluorescent moiety at a specific position, researchers can track the localization and interaction of the nucleoside within a biological system.
A common strategy involves the N6-functionalization with a linker that can be subsequently coupled to a fluorescent dye. For example, an amino-functionalized linker can be introduced at the N6-position, followed by reaction with an N-hydroxysuccinimide (NHS) ester of a fluorescent molecule like fluorescein (B123965) or cyanine (B1664457) dyes. The synthesis of fluorescent nucleotide analogues, such as linear-benzoguanosine, provides a template for the types of modifications that can be made to the purine base to impart fluorescence. nih.govnih.gov While not directly starting from 5'-O-(Triphenylmethyl)adenosine, the principles of extending the purine system to create a fluorescent analog are applicable.
Functionalization of the Ribose Moiety
With the 5'-hydroxyl group protected by the bulky trityl group, the 2' and 3'-hydroxyl groups of the ribose moiety become the primary sites for functionalization.
Esterification: The 2' and 3'-hydroxyl groups can be esterified to introduce various functional groups or to act as protecting groups during further synthetic steps. Acylation with acid anhydrides or acid chlorides in the presence of a base is a common method. For instance, the acylation of the related compound 2′,3′,5′-tri-O-acetylguanosine with 2,6-dichlorobenzoyl chloride yields the corresponding O6-acyl derivative, demonstrating the reactivity of these positions. researchgate.net In the context of 5'-O-(Triphenylmethyl)adenosine, selective acylation of the 2' or 3' position can be challenging due to their similar reactivity, often leading to a mixture of products.
Etherification: Etherification of the 2' and 3'-hydroxyls can be used to introduce more stable protecting groups or functional moieties. A widely used method is the formation of a 2',3'-O-isopropylidene acetal (B89532). This is typically achieved by reacting 5'-O-(Triphenylmethyl)adenosine with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. nih.govsigmaaldrich.com This protection strategy renders the 2' and 3' positions inert to many reaction conditions, allowing for modifications at other sites. The synthesis of 2',3'-O-isopropylidene-D-erythronolactone from erythorbic acid showcases a similar acetal formation on a related sugar moiety. orgsyn.org
| Reaction Type | Reagents and Conditions | Product Feature | Reference |
| 2',3'-O-Isopropylidenation | 2,2-dimethoxypropane, TsOH·H2O, DMF | Protection of 2' and 3' hydroxyls | nih.gov |
| 2',3'-Di-O-acylation | Acyl chloride/anhydride, base | Ester formation at 2' and 3' positions | researchgate.net |
The introduction of linker arms at the 2' or 3' position of 5'-O-(Triphenylmethyl)adenosine is essential for applications such as solid-phase synthesis of oligonucleotides or for attaching the nucleoside to other molecules of interest. These linkers typically possess a terminal functional group, such as an amine or a carboxyl group, which can be used for subsequent coupling reactions.
Phosphoramidite (B1245037) chemistry is a versatile method for introducing such linkers. A phosphoramidite containing a protected functional group can be coupled to one of the hydroxyl groups of the ribose. For instance, a linker with a protected amine can be introduced, and after deprotection, the amine can be used to conjugate peptides, dyes, or other reporter molecules. nih.gov Methods for attaching linkers to the 3'-terminus of DNA on a solid support can be adapted for the modification of the 2' or 3'-hydroxyl of a single nucleoside. nih.gov
Synthesis of Nucleoside Analogs and Precursors
5'-O-(Triphenylmethyl)adenosine is a key precursor in the synthesis of a wide range of nucleoside analogs with potential therapeutic applications, particularly as antiviral and anticancer agents. The trityl group can be selectively removed under acidic conditions to liberate the 5'-hydroxyl group, which can then be further modified, for example, by phosphorylation to generate nucleotide analogs.
This protected nucleoside is a fundamental building block in the automated solid-phase synthesis of oligonucleotides. glenresearch.com The 5'-trityl group allows for the stepwise addition of phosphoramidite monomers to the growing oligonucleotide chain. After each coupling step, the trityl group is removed to expose the 5'-hydroxyl for the next coupling reaction.
Furthermore, derivatives of 5'-O-(Triphenylmethyl)adenosine are explored for their biological activities. For instance, N6-benzyl-5′-O-trityl adenosine has been identified as an antiviral agent. nih.gov The synthesis of various nucleoside analogs often starts from a protected precursor like 5'-O-(Triphenylmethyl)adenosine, highlighting its importance in medicinal chemistry and drug discovery. nih.gov
Mechanistic Studies of Intramolecular Rearrangements in Acyl-Substituted Adenosine Derivatives (where 5'-O-trityl protection is involved)
A fascinating aspect of the chemistry of 2',3'-di-O-acyl-5'-O-triphenylmethyladenosine derivatives is their propensity to undergo intramolecular acyl migration. This process involves the transfer of an acyl group between the 2' and 3' hydroxyl groups of the ribose ring. The 5'-O-trityl group plays a crucial, albeit indirect, role in these studies by ensuring that the acyl migration is confined to the 2' and 3' positions.
The mechanism of this acyl migration is believed to proceed through a cyclic orthoester intermediate. In this proposed mechanism, the hydroxyl group at the adjacent position attacks the carbonyl carbon of the ester group, leading to the formation of a five-membered ring intermediate. This intermediate can then collapse, resulting in the transfer of the acyl group to the attacking hydroxyl group. The equilibrium between the 2'-O-acyl and 3'-O-acyl isomers is influenced by various factors, including the nature of the acyl group, the solvent, and the temperature.
Detailed research findings on the intramolecular acyl migration in these systems have been elucidated through a combination of kinetic studies and spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. By monitoring the changes in the chemical shifts and coupling constants of the ribose protons over time, researchers can follow the progress of the acyl migration and determine the rate constants for the forward and reverse reactions.
For instance, studies on the isomeric 2'(3')-O-aroyladenosines, where the 5'-position is protected, have shown that the composition of the equilibrium mixture of the 2'- and 3'-O-acyl isomers is dependent on the solvent. In pyridine, the equilibrium mixture typically contains a higher proportion of the 3'-isomer, whereas in solvents like methanol, the 2'-isomer may be favored.
The rate of this intramolecular rearrangement is also significantly affected by the electronic properties of the acyl group. Electron-withdrawing substituents on the acyl group tend to accelerate the rate of migration by making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the adjacent hydroxyl group. Conversely, electron-donating substituents can slow down the migration.
The table below summarizes hypothetical data from such a study, illustrating the influence of the acyl substituent on the equilibrium composition and rate of migration.
| Acyl Group | Solvent | % 2'-Isomer at Equilibrium | % 3'-Isomer at Equilibrium | Rate Constant (k, s⁻¹) |
| Benzoyl | Pyridine | 35 | 65 | 1.2 x 10⁻⁴ |
| p-Nitrobenzoyl | Pyridine | 30 | 70 | 5.8 x 10⁻⁴ |
| p-Anisoyl | Pyridine | 40 | 60 | 0.5 x 10⁻⁴ |
These mechanistic studies are not merely of academic interest; they have significant implications for the synthesis of structurally defined adenosine derivatives. A thorough understanding of the factors governing intramolecular acyl migration is essential for developing synthetic strategies that yield specific isomers in high purity. For example, by carefully selecting the reaction conditions and the nature of the acylating agent, it is possible to control the position of acylation and minimize unwanted isomerization.
Enzymatic Approaches in Nucleoside and Oligonucleotide Synthesis and Modification
Chemo-Enzymatic Synthesis of Nucleoside Derivatives Utilizing Protected Intermediates
Chemo-enzymatic synthesis leverages the specificity of enzymes with the versatility of chemical methods. In this context, 5'-O-(Triphenylmethyl)adenosine can serve as a key intermediate. The trityl group at the 5'-position effectively blocks this primary hydroxyl group, thereby directing enzymatic or chemical modifications to other positions on the nucleoside, such as the 2'- or 3'-hydroxyls of the ribose sugar or the nucleobase itself.
A primary strategy involves the use of hydrolases, such as lipases, which can exhibit high regioselectivity in non-aqueous solvents. For instance, enzymes like Candida antarctica lipase B have been successfully employed for the selective acylation or deacylation of nucleoside hydroxyl groups. acs.org While the trityl group is not susceptible to lipase-catalyzed cleavage, its presence ensures that enzymatic acylation occurs at the 2' and/or 3' positions. Subsequent chemical removal of the trityl group yields adenosine (B11128) derivatives specifically modified on the sugar ring. This approach combines the straightforward chemical installation of the robust trityl group with a clean, enzyme-driven modification step that avoids complex chemical protection and deprotection of the secondary hydroxyls.
Furthermore, 5'-O-tritylated nucleosides have been synthesized and studied as enzyme inhibitors. Research has shown that various 5'-O-trityl nucleoside derivatives, including 5'-O-(Triphenylmethyl)adenosine analogues, can act as allosteric inhibitors of enzymes like thymidine phosphorylase (TPase). nih.gov In these studies, the trityl group is essential for the inhibitory and antiangiogenic activity. nih.gov This highlights an important aspect of chemo-enzymatic approaches: the protected intermediate itself can be the final, biologically active product, where the protecting group serves as a critical pharmacophore.
Table 1: Selected Research Findings in Chemo-Enzymatic Synthesis
| Enzyme Class | Example Enzyme | Application with Protected Nucleosides | Outcome |
| Lipase | Novozym 435 (Candida antarctica) | Selective 5'-OH acylation of ribose in a multi-step synthesis. acs.org | Key intermediate for the antiviral drug Molnupiravir. acs.org |
| Lipase | Pseudomonas sp. lipase | Selective acylation of 2'-deoxyinosine to create a 5'-acetyl derivative. nih.gov | Chemo-enzymatic synthesis of the antiviral drug 2',3'-dideoxyinosine. nih.gov |
| Phosphorylase | Thymidine Phosphorylase (TPase) | Interaction with 5'-O-trityl-inosine and other tritylated nucleosides. nih.gov | Allosteric inhibition of the enzyme's activity. nih.gov |
Strategies for Enzymatic Ligation and Assembly of Oligonucleotides from Protected Building Blocks
Enzymatic ligation is a powerful tool for assembling oligonucleotides, offering high fidelity and mild reaction conditions compared to purely chemical methods. The most common enzymes used for this purpose are T4 RNA Ligase 1 and T4 DNA Ligase. abmgood.comeurx.com.pl These enzymes catalyze the formation of a phosphodiester bond between the 3'-hydroxyl terminus of an "acceptor" oligonucleotide and the 5'-monophosphate terminus of a "donor" oligonucleotide. neb.com
The presence of a 5'-O-triphenylmethyl group on a nucleoside or oligonucleotide building block fundamentally dictates its role in this enzymatic process. The standard mechanism for T4 ligases involves the adenylation of the 5'-monophosphate of the donor strand by the enzyme, a step that is physically blocked by the bulky trityl group. nih.gov Consequently, an oligonucleotide bearing a 5'-trityl group cannot function as a donor in a T4 ligase-mediated reaction.
Therefore, strategies involving 5'-protected building blocks in enzymatic ligation must accommodate this limitation:
Use as an Acceptor Strand: The 5'-tritylated oligonucleotide can only serve as the acceptor molecule. The ligation reaction would extend this strand at its free 3'-hydroxyl end by joining it with a separate, unprotected 5'-phosphorylated donor strand.
Pre-Ligation Deprotection: The most common strategy in a multi-step synthesis is to chemically remove the 5'-trityl group prior to the enzymatic ligation step. This unmasks the 5'-hydroxyl, which is then chemically or enzymatically phosphorylated to create the 5'-monophosphate substrate required by the ligase.
Template-Directed Ligation: In template-directed strategies, where a complementary strand brings the donor and acceptor into proximity, the 5'-trityl-protected strand can act as the 3'-terminal acceptor. The enzyme joins it to a 5'-phosphorylated donor that is aligned on the template. researchgate.net
While direct ligation of 5'-trityl-protected donors is not feasible with standard ligases, the broader field of controlled enzymatic synthesis shows that polymerases can utilize nucleotides with modified protecting groups, typically at the 3'-position, to control single-nucleotide additions. nih.gov This highlights the ongoing development of enzymatic tools that can operate on protected building blocks, although the use of 5'-trityl groups remains primarily within the domain of pre-enzymatic chemical synthesis steps.
Enzymatic Deprotection or Further Chemical Transformation of Modified Nucleosides
The removal of the triphenylmethyl protecting group is a critical step in nucleoside and oligonucleotide synthesis. This process, known as detritylation, is overwhelmingly accomplished through chemical means. The standard industrial and laboratory practice is to use acidic conditions, such as treatment with 80% aqueous acetic acid or a Lewis acid like zinc bromide in an aprotic solvent. epo.orgumich.edu These methods are effective but can sometimes lead to side reactions like depurination, especially with sensitive nucleosides. epo.org
A search for enzymatic methods to cleave the ether bond of the 5'-O-trityl group reveals that this is not a common or established biocatalytic transformation. The stability of the trityl ether linkage and its non-natural structure make it a poor substrate for naturally occurring enzymes. The focus of biocatalysis in nucleoside synthesis is often to exploit enzymes that can bypass the need for such robust protecting groups altogether. semanticscholar.org
This is in contrast to other types of protecting groups, for which enzymatic deprotection is well-established:
Acyl Groups: As mentioned previously, lipases and esterases are widely used for the regioselective removal of acetyl or other acyl groups from the hydroxyl functions of nucleosides. nih.gov This is a common strategy in chemo-enzymatic synthesis.
Phosphate (B84403) Groups: Phosphatases can be used to remove phosphate groups, which are sometimes used as protecting groups or activating groups in specific enzymatic synthesis pathways.
Therefore, in a synthetic pathway involving 5'-O-(Triphenylmethyl)adenosine, the deprotection step remains firmly in the realm of traditional organic chemistry. Further enzymatic transformations on the trityl-protected nucleoside would be limited to modifications at other sites on the molecule, as discussed in section 6.1, rather than the removal of the trityl group itself.
Table 2: Properties of 5'-O-(Triphenylmethyl)adenosine
| Property | Value |
| IUPAC Name | 2-(6-aminopurin-9-yl)-5-(trityloxymethyl)oxolane-3,4-diol |
| Molecular Formula | C₂₉H₂₇N₅O₄ |
| Molecular Weight | 509.6 g/mol |
| CAS Number | 18048-85-6 |
| Appearance | White to off-white powder |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bond Count | 7 |
Emerging Research Directions and Future Prospects in the Chemistry of 5 O Triphenylmethyl Adenosine
Development of Novel Protecting Group Chemistries for Nucleic Acids
The trityl group, and its more acid-labile derivatives like the 4,4'-dimethoxytrityl (DMT) group, are mainstays for protecting the 5'-hydroxyl group in nucleosides like adenosine (B11128). umich.edu The steric bulk of the trityl chloride reagent allows for highly regioselective protection of the primary 5'-hydroxyl over the secondary hydroxyls of the ribose sugar. umich.edu However, the repeated acidic conditions required to remove the trityl or DMT group during solid-phase synthesis can lead to depurination, particularly in sensitive sequences, which creates apurinic sites and can lead to chain cleavage. umich.edu
To mitigate these issues, research is actively pursuing alternative protecting groups. One area of focus is the development of groups that can be removed under non-acidic conditions. For instance, new protecting groups based on a 2-aminomethylbenzoyl skeleton have been designed. These groups are cleaved via intramolecular cyclization triggered by mild oxidative conditions, completely avoiding the need for acid treatment. nih.gov Other strategies involve finely tuning the acid lability of trityl derivatives. The 9-phenylxanthen-9-yl (pixyl or Px) group, for example, is removed by acid at a similar rate to the DMT group but offers the advantage that its nucleoside derivatives are more readily purified by crystallization. umich.edu Researchers are also exploring base-labile protecting groups and photolabile groups, which offer orthogonal deprotection strategies, expanding the complexity of molecules that can be synthesized. google.com An innovative concept for guanosine (B1672433) involves using O6-tert-butyl/N2-tert-butyloxycarbonyl protection, which is cleaved during the standard iterative detritylation steps of solid-phase synthesis. nih.gov
Strategies for Scalable Synthesis of Complex Nucleoside Derivatives
The synthesis of complex nucleoside derivatives, including modified nucleoside triphosphates used in sequencing and drug discovery, is often hampered by purification challenges. nih.govacs.org Traditional methods frequently rely on high-performance liquid chromatography (HPLC) for the purification of highly polar compounds, a technique that is difficult and costly to scale for industrial manufacturing. nih.govresearchgate.netacs.org This limitation restricts the production of many promising nucleoside-based molecules to small, laboratory-scale batches. acs.org
To address this bottleneck, new synthetic strategies are emerging. One fundamentally different approach involves the use of novel P(V)-based pyrophosphate reagents. nih.govresearchgate.netacs.org These reagents generate hydrophobic nucleoside triphosphate derivatives that can be purified using standard silica (B1680970) gel chromatography, a much more scalable technique than HPLC. nih.govresearchgate.net Following purification, the desired nucleoside triphosphate can be obtained through simple deprotection steps. researchgate.net This methodology has been successfully applied to a broad range of natural and unnatural nucleoside triphosphates, offering an efficient, inexpensive, and operationally simple path for large-scale production. nih.govacs.org Furthermore, developments in phosphoramidite (B1245037) chemistry and the use of alternative activating agents and solvent systems are being explored to improve coupling efficiency and yield in the synthesis of complex oligonucleotides. rsc.orgnih.gov Enzymatic methods are also being refined, though they can suffer from limitations in substrate specificity. researchgate.net
Integration of 5'-O-(Triphenylmethyl)adenosine in Next-Generation Chemical Biology Tools
The stable protection afforded by the trityl group makes 5'-O-(Triphenylmethyl)adenosine a valuable precursor for constructing sophisticated tools for chemical biology. Its use allows for precise, site-specific modifications on the nucleobase or sugar, enabling the synthesis of functionalized nucleic acids. umich.edu These modified oligonucleotides are essential for studying nucleic acid structure and function, detecting specific sequences, and developing novel therapeutic agents. researchgate.net
A key application is in bioconjugation, where oligonucleotides are covalently linked to other molecules like peptides, lipids, or reporter groups (e.g., fluorophores, biotin). bionordika.finih.gov 5'-O-(Triphenylmethyl)adenosine can be derivatized to introduce reactive handles for such conjugations. For example, fluorescein (B123965) and biotin-conjugated adenosine nucleotides have been synthesized to act as transcription initiators, allowing for the one-step production of 5'-labeled RNA. researchgate.net These labeled probes are widely used in techniques like molecular hybridization to detect complementary DNA or RNA sequences. wikipedia.org
Moreover, the synthesis of modified nucleosides, often starting from protected precursors like 5'-O-(Trityl)adenosine, is crucial for creating therapeutic oligonucleotides with improved properties. nih.gov Conjugation with lipids or specific ligands like N-acetylgalactosamine (GalNAc) can enhance cellular uptake, improve pharmacokinetic profiles, and enable targeted delivery to specific tissues, such as the liver. nih.gov
Applications in Synthetic Nucleic Acid Technologies
5'-O-(Triphenylmethyl)adenosine, primarily after its conversion to the corresponding 3'-phosphoramidite, is a fundamental building block in modern synthetic nucleic acid technologies. wikipedia.org The phosphoramidite method, performed on an automated solid-phase synthesizer, is the standard for producing custom single-stranded DNA and RNA oligonucleotides. wikipedia.orgyoutube.com In this process, the trityl group (or more commonly, the DMT group) protects the 5'-hydroxyl of the incoming phosphoramidite building block. After the coupling step, the acid-labile trityl group is removed to allow the next nucleotide to be added to the growing chain. youtube.comumich.edu
This technology enables the routine synthesis of oligonucleotides up to ~200 bases in length, which have a vast array of applications. wikipedia.org They are used as primers for DNA sequencing and the polymerase chain reaction (PCR), as probes for diagnostics, and for the construction of artificial genes. wikipedia.org In the therapeutic arena, this synthetic capability is the foundation for producing antisense oligonucleotides and small interfering RNAs (siRNAs), which can modulate gene expression to treat diseases. wikipedia.orgnih.gov The development of high-throughput DNA synthesis technologies on microarray chips is further expanding the scale and speed of oligonucleotide production, opening new avenues in genomics and synthetic biology. rsc.org The precision of phosphoramidite chemistry also allows for the site-specific incorporation of modified nucleosides, creating oligonucleotides with enhanced stability, binding affinity, and therapeutic potential. nih.gov
Q & A
Basic Questions
Q. What are the key considerations for synthesizing 5'-O-(Triphenylmethyl)adenosine derivatives with high purity?
- Methodology : The synthesis involves Minakawa-Matsuda cyclization under optimized conditions. Terminal alkynes are reacted in tetrahydrofuran (THF) saturated with ammonia, achieving yields up to 95% . Subsequent steps include deacetylation (methanolysis), sulfonylation (sulfonyl chloride), and coupling with salicylic acid (using CDI activation and DBU as a base). Final purification via silica gel chromatography ensures >99% purity .
Q. How can researchers characterize the structural integrity of 5'-O-(Triphenylmethyl)adenosine derivatives?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR confirm chemical shifts (e.g., 8-aza-3-deazaadenosine derivatives show distinct aromatic proton shifts at δ 8.1–8.3 ppm) .
- HRMS : Validates molecular weight (e.g., [M-H]⁻ for 6c: calc. 559.1053, exp. 559.1051) .
- UV/fluorescence spectroscopy : Assess photophysical properties (e.g., λmax at 245–315 nm in methanol/water) .
Q. What are the stability profiles of these derivatives under various storage conditions?
- Methodology : Store at ≤-20°C in anhydrous, inert environments to prevent hydrolysis. Stability is monitored via HPLC, with degradation products (e.g., ADP) kept below 10% .
Advanced Research Questions
Q. How do solvent environments influence the fluorescence quantum yields (ΦF) of these derivatives?
- Methodology : ΦF is measured in methanol and water. Methanol enhances ΦF (e.g., 6d: ΦF = 0.32) due to reduced solvent quenching, while water lowers ΦF by 30–250× (e.g., 6c: ΦF = 0.002) via hydrogen bonding . Fluorometry with quinine sulfate as a reference standard is recommended.
Q. What methodological approaches are used to evaluate enzyme inhibition kinetics against MbtA?
- Methodology :
- Recombinant MbtA assays : Competitive inhibition models determine apparent Ki values (range: 6.1–25 nM for derivatives like 6a-f) .
- Dose-response curves : IC50 values are calculated under iron-deficient conditions (MIC range: 12.5–>50 μM) .
- Control comparisons : Compare with Sal-AMS (Ki = 0.2 nM) to contextualize potency .
Q. How does aryl substituent variation impact antitubercular activity?
- Structure-Activity Relationship (SAR) :
- Bulky groups (e.g., 2-naphthyl in 6e) enhance MbtA binding (Ki = 6.1 nM) via hydrophobic interactions .
- Electron-withdrawing groups (e.g., -CF3 in 6d) improve MIC values (12.5 μM) by stabilizing enzyme-inhibitor complexes .
Q. How can researchers resolve discrepancies in enzyme inhibition data between derivatives?
- Methodology :
- Standardized assays : Use consistent ATP concentrations and pH buffers.
- Orthogonal validation : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding affinities .
- Statistical analysis : Apply ANOVA to assess significance of Ki differences (e.g., 6a vs. Sal-AMS: 31× weaker) .
Tables for Key Data
| Derivative | Aryl Substituent | Ki (nM) | MIC (μM) | ΦF (Methanol) |
|---|---|---|---|---|
| 6a | Phenyl | 25 | >50 | 0.11 |
| 6d | 4-CF3Ph | 7.8 | 12.5 | 0.32 |
| 6e | 2-Naphthyl | 6.1 | 25 | 0.18 |
| Data sourced from enzymatic assays and fluorescence studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
